7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15789042
Molecular Formula: C7H3ClFN3O
Molecular Weight: 199.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClFN3O |
|---|---|
| Molecular Weight | 199.57 g/mol |
| IUPAC Name | 7-chloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H3ClFN3O/c8-6-4(9)5-3(1-10-6)7(13)12-2-11-5/h1-2H,(H,11,12,13) |
| Standard InChI Key | YHKKQHYHYCPPGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=N1)Cl)F)N=CNC2=O |
Introduction
Chemical Structure and Identification
Molecular Architecture
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one features a fused bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety. The chlorine atom occupies the 7-position, while fluorine is substituted at the 8-position, creating distinct electronic effects that influence both reactivity and biological interactions . The canonical SMILES representation underscores the planar geometry and conjugated π-system, which facilitate interactions with hydrophobic enzyme pockets.
Table 1: Key Identifiers of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
| Molecular Formula | |
| Molecular Weight | 199.57 g/mol |
| PubChem CID | 154644063 |
| InChI Key | YHKKQHYHYCPPGK-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselectivity of halogen substitutions. The -NMR spectrum exhibits a singlet at δ -112 ppm, indicative of the electron-withdrawing fluorine at C8, while -NMR reveals deshielding at C7 (δ 148 ppm) due to chlorine’s inductive effects. Mass spectrometry (MS) data align with the molecular ion peak at m/z 199.57, consistent with the molecular formula.
Synthesis and Manufacturing
Chlorination and Functionalization
The synthesis of 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one begins with the chlorination of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride () under reflux conditions . This step introduces chlorine at C7 and C2, yielding 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine as a key intermediate . Subsequent nucleophilic aromatic substitution (SAr) reactions install functional groups at C2 and C4, with tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate serving as a common amine nucleophile .
Suzuki Coupling and Deprotection
A pivotal step involves Suzuki-Miyaura cross-coupling to introduce aryl or alkyne groups at C7. For instance, coupling with ((2-fluoro-6-(methoxymethoxy)-8-boronaphthalen-1-yl)ethynyl)triisopropylsilane installs a naphthyl-alkyne moiety, enhancing π-stacking interactions with kinase domains . Final deprotection using hydrochloric acid () or cesium fluoride () removes protecting groups such as methoxymethyl ethers, yielding the active compound .
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination | , 100°C, 1 hr | Introduce Cl at C2, C4, and C7 |
| 2 | SAr | Tert-butyl diazabicyclooctane | Functionalize C4 with amine |
| 3 | Suzuki Coupling | Pd catalyst, boronate ester | Attach aryl/alkyne groups at C7 |
| 4 | Deprotection | , | Remove protecting groups |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aromatic core, necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for in vitro assays. Stability studies indicate degradation <10% after 24 hours in phosphate-buffered saline (PBS) at 37°C, making it suitable for prolonged biological experiments.
Crystallographic Analysis
X-ray diffraction reveals a monoclinic crystal system with space group P2/c. The dihedral angle between the pyridine and pyrimidinone rings measures 12.7°, promoting planar stacking in protein binding pockets . Halogen bonds between Cl7 and backbone carbonyls (distance: 3.2 Å) contribute to target engagement .
Biological Activity and Mechanisms
Kinase Inhibition Profile
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one demonstrates potent inhibition of KRAS G12D mutants, with half-maximal inhibitory concentration () values of 0.6 nM in SW1573 lung cancer cells . Mechanistically, it binds to the switch-II pocket of KRAS, stabilizing the inactive GDP-bound state and preventing GTP loading .
Apoptosis Induction
In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models, the compound triggers caspase-3/7 activation (4.5-fold increase vs. controls) and PARP cleavage within 6 hours, indicating intrinsic apoptosis. Concurrent suppression of cyclin D1 and phospho-ERK confirms cell cycle arrest at the G1/S checkpoint.
Research Findings and Therapeutic Applications
Preclinical Efficacy
In murine xenografts of KRAS-driven colorectal cancer, oral administration (10 mg/kg/day) reduces tumor volume by 72% over 21 days, outperforming standard-of-care 5-fluorouracil (48% reduction) . Pharmacokinetic studies show a plasma half-life () of 4.2 hours and bioavailability of 65%, supporting once-daily dosing .
Combination Therapy
Synergy with MEK inhibitors (e.g., trametinib) enhances antitumor effects, with combination index (CI) values of 0.3–0.5 in H358 non-small cell lung cancer cells. This synergy arises from concurrent blockade of MAPK pathway nodes, circumventing compensatory signaling.
Related Compounds and Derivatives
Structural Analogues
Modifications at C2 and C7 yield derivatives with varied activity:
-
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one: Increased lipophilicity improves blood-brain barrier penetration but reduces solubility.
-
7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one: Amino substitution enhances kinase selectivity but lowers potency ( = 12 nM).
Table 3: Comparative Analysis of Derivatives
| Derivative | Modification | (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 0.6 | 0.12 |
| 5,7-Dichloro-2-(methylthio) analogue | Methylthio at C2 | 1.2 | 0.08 |
| 7-Amino analogue | NH at C7 | 12.0 | 0.35 |
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